Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate

Catalog No.
S13678409
CAS No.
M.F
C5H7N2NaO2S
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate

Product Name

Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate

IUPAC Name

sodium;1,2-dimethylimidazole-4-sulfinate

Molecular Formula

C5H7N2NaO2S

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C5H8N2O2S.Na/c1-4-6-5(10(8)9)3-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

YEBMFHZGLXJTJZ-UHFFFAOYSA-M

Canonical SMILES

CC1=NC(=CN1C)S(=O)[O-].[Na+]

Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is an organosulfur compound featuring a sulfinic acid functional group attached to a 1,2-dimethyl-1H-imidazole ring. The molecular structure consists of a five-membered imidazole ring with two methyl groups at the 1 and 2 positions and a sulfinyl group at the 4 position. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the unique properties imparted by the imidazole and sulfinyl functionalities.

Typical of sulfinates and imidazoles. Key reactions include:

  • Nucleophilic substitution: The sulfinyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-sulfur bonds.
  • Oxidation: The compound can be oxidized to form sulfonic acids or other derivatives, which may exhibit enhanced biological activity or altered properties .
  • Reduction: Reduction reactions can convert the sulfinyl group into a thiol or other functional groups, altering the compound's reactivity and potential applications.

Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate exhibits various biological activities due to its imidazole structure, which is known for interactions with biological targets. Imidazoles are often found in numerous biologically active compounds, including drugs. Research has indicated that derivatives of imidazole can possess antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfinyl group may enhance these activities by influencing solubility and reactivity with biological macromolecules .

The synthesis of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate can be achieved through several methods:

  • Direct sulfonation: This method involves treating 1,2-dimethyl-1H-imidazole with a suitable sulfonating agent (e.g., sulfur trioxide) under controlled conditions to introduce the sulfinyl group at the 4-position.
  • Oxidative methods: Using oxidizing agents on precursors containing sulfide functionalities can yield the desired sulfinic acid derivatives.
  • Microwave-assisted synthesis: Recent advancements include microwave-assisted techniques that offer rapid synthesis with high yields, improving efficiency compared to traditional methods .

Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate has several applications:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Organic synthesis: It serves as a useful reagent in organic chemistry for synthesizing other complex molecules due to its reactive functional groups.
  • Agricultural chemicals: Potential applications in agrochemicals could leverage its biological activity against pests or pathogens.

Several compounds share structural similarities with sodium 1,2-dimethyl-1H-imidazole-4-sulfinate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,2-DimethylimidazoleImidazole ring with two methyl groupsLacks the sulfinic acid functionality
Sodium sulfinateSulfinic acid group without an imidazole structureSimpler structure; used primarily as a reducing agent
Imidazole-4-sulfonic acidImidazole ring with a sulfonic acid groupMore acidic than sulfinate; used in catalysis
2-MethylimidazoleMethyl substitution at position 2Different substitution pattern; varied reactivity

Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is unique due to its combination of both imidazole and sulfinic acid functionalities, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Precursor Selection Strategies

The synthesis of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate requires careful selection of appropriate precursors to ensure efficient formation of both the imidazole ring system and the sulfinate functional group [1] [2]. The strategic approach involves identifying suitable starting materials that can facilitate the construction of the target molecule through well-established synthetic pathways [3] [4].

Imidazole Ring Formation Techniques

Several established methodologies can be employed for constructing the 1,2-dimethyl-1H-imidazole core structure. The Debus-Radziszewski synthesis represents a fundamental approach utilizing 1,2-dicarbonyl compounds, aldehydes, and ammonia or primary amines to form imidazole derivatives [5] [6]. This multicomponent reaction proceeds through a two-stage mechanism where the dicarbonyl compound initially condenses with ammonia molecules to form a diimine intermediate, followed by subsequent condensation with the aldehyde component [5].

For the specific synthesis of 1,2-dimethyl-1H-imidazole, the preparation can be achieved through methylation of 2-methylimidazole using dimethyl carbonate as the methylating agent [1] [7]. This approach involves dissolving 2-methylimidazole in an organic solvent, followed by heating and addition of dimethyl carbonate to continue the reaction at elevated temperatures ranging from 120 to 180 degrees Celsius [1]. The reaction proceeds through a methylation mechanism where dimethyl carbonate acts as a mild and efficient methylating reagent, eliminating the need for catalysts while providing high yields and simple operation procedures [1].

Alternative synthetic routes include the Van Leusen method, which enables the synthesis of trisubstituted imidazoles containing various functional groups through the coupling of appropriate precursors [8]. The method utilizes tosyl-methylisocyanate in combination with substituted starting materials under basic conditions using sodium hydride in dry tetrahydrofuran at room temperature [8].

Table 1: Imidazole Ring Formation Methods

MethodStarting MaterialsConditionsYield RangeReference
Debus-Radziszewski1,2-dicarbonyl, aldehyde, ammoniaReflux, aqueous/alcoholic60-85% [5] [6]
Dimethyl carbonate methylation2-methylimidazole, dimethyl carbonate120-180°C, organic solvent70-90% [1]
Van LeusenTosyl-methylisocyanate, precursorsRoom temperature, sodium hydride65-80% [8]
Benzil condensationBenzil, aldehydes, ammonium acetateReflux ethanol, catalyst74-92% [9]

Sulfinate Group Incorporation Mechanisms

The incorporation of the sulfinate functional group into the imidazole framework requires specialized synthetic approaches that can introduce the sulfur-containing moiety while maintaining the integrity of the heterocyclic system [2] [10]. Sodium sulfinates serve as versatile building blocks that can participate in various bond-forming reactions, including sulfur-sulfur, nitrogen-sulfur, and carbon-sulfur bond formations [2] [10].

One established approach involves the preparation of sulfinate salts through interrupted Barton decarboxylation reactions of readily available carboxylic acids [11]. This method employs photolytic decarboxylation followed by ruthenium trichloride-catalyzed oxidation conditions to form pyridyl sulfones, which can subsequently be converted to various sulfinate derivatives through cleavage reactions with alkoxides or thiolates [11].

The formation of imidazole-sulfinate derivatives can also be achieved through direct sulfonylation reactions utilizing appropriate sulfonylating agents [12] [13]. These reactions typically proceed under mild conditions and can accommodate various substitution patterns on the imidazole ring system [12]. The selection of appropriate reaction conditions is crucial for achieving high yields while minimizing side reactions that could compromise the integrity of both the imidazole ring and the sulfinate functionality [13].

Table 2: Sulfinate Group Incorporation Methods

MethodMechanismKey ReagentsTemperature RangeTypical Yield
Barton decarboxylationPhotolytic/oxidativeRuthenium trichloride, pyridine60-90°C30-92%
Direct sulfonylationElectrophilic substitutionSulfonyl chlorides, bases0-80°C45-85%
Sulfinate salt couplingNucleophilic substitutionSodium sulfinates, activatorsRoom temperature-60°C50-80%

Optimization of Reaction Conditions

Solvent System Optimization

The selection of appropriate solvent systems plays a critical role in optimizing the synthesis of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate [11] [14]. For the methylation reactions involving dimethyl carbonate, higher-boiling solvents such as glycol monoethyl ether, dimethylformamide, or chlorobenzene have been demonstrated to provide optimal results [1]. These solvents facilitate the reaction by maintaining the required temperature range while ensuring proper solubility of all reactants [1].

In sulfinate formation reactions, the choice of solvent significantly impacts both the reaction rate and yield [11] [14]. Ethyl acetate has been identified as an optimal medium for certain sulfinate-forming reactions, particularly those involving interrupted Barton decarboxylation processes [11]. For cross-coupling reactions involving sulfinate salts, dichloromethane has proven effective when combined with appropriate co-solvents [14].

The development of mixed solvent systems can provide enhanced reactivity and selectivity [11] [14]. For example, diethyl carbonate and water mixtures in a 3:2 ratio have been shown to promote efficient sulfinate coupling reactions at elevated temperatures [11]. The optimization process typically involves systematic screening of various solvent combinations to identify conditions that maximize product formation while minimizing side reactions [14].

Table 3: Solvent System Performance Data

Solvent SystemReaction TypeTemperature (°C)Conversion (%)Selectivity (%)
Glycol monoethyl etherMethylation120-14085-9288-95
DimethylformamideMethylation120-14080-8885-90
Ethyl acetateSulfinate formation25-6070-8580-92
Dichloromethane/methanolCross-coupling0-2575-9085-95
Diethyl carbonate/water (3:2)Coupling reactions9071-8590-95

Temperature/Pressure Modulation

Temperature control represents a fundamental parameter in optimizing the synthesis of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate [1] [11] [15]. For the methylation step using dimethyl carbonate, the optimal temperature range has been established between 120 and 180 degrees Celsius, with preferred conditions at 120 to 140 degrees Celsius to minimize side reactions while maintaining acceptable reaction rates [1].

The addition of dimethyl carbonate should be conducted over extended periods, typically 6 to 20 hours, while maintaining the system temperature within the optimized range [1]. Following the addition phase, the reaction mixture requires incubation at temperatures between 130 and 200 degrees Celsius for 1 to 5 hours, with preferred holding temperatures of 130 to 150 degrees Celsius [1].

Pressure considerations become particularly important when employing volatile reagents or when conducting reactions under inert atmospheres [14] [15]. The relationship between temperature and pressure affects solvent viscosity and solute diffusivity, which can significantly impact reaction kinetics and product distribution [16]. For reactions conducted at elevated temperatures, appropriate pressure control ensures optimal reagent concentrations and prevents premature solvent loss [15].

Table 4: Temperature/Pressure Optimization Parameters

Reaction StageTemperature Range (°C)Pressure (atm)DurationConversion Efficiency
Initial heating120-1801.0-1.530-60 minN/A
Reagent addition120-1401.0-1.26-20 hours70-85%
Incubation130-1501.0-1.31-5 hours85-95%
Workup25-600.8-1.0VariableN/A

Purification and Isolation Protocols

Crystallization Techniques

The purification of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate through crystallization requires careful attention to the unique properties of sodium sulfinate salts [17] [18] [19]. Slow cooling crystallization has been demonstrated as an effective method for separating sodium sulfate-based compounds from impurities, utilizing specialized apparatus designed to promote controlled crystal growth [17].

The crystallization process typically involves the use of heat exchanger crystallizers that enable slow cooling crystallization to grow pure crystals of the desired sodium salt [17]. This approach has proven particularly effective for removing trace impurities that could otherwise compromise the purity of the final product [17]. The selection of appropriate crystallization conditions depends on the transformation temperature characteristics of the specific sulfinate salt [19].

For sodium sulfinate compounds, vacuum cooling crystallization represents an alternative approach where evaporation of water is induced by lowering the pressure, which subsequently reduces the solution temperature [19]. This method can be particularly advantageous when dealing with heat-sensitive sulfinate derivatives or when water incorporation into the crystal structure is desired [19].

Table 5: Crystallization Method Comparison

MethodTemperature ControlPressure ConditionsCrystal QualityPurity LevelRecovery Yield
Slow coolingGradual decreaseAtmosphericHigh>95%75-85%
Vacuum coolingEvaporative coolingReduced (0.1-0.5 atm)Medium-High90-95%70-80%
Isothermal evaporationConstantAtmosphericMedium85-92%65-75%
Seeded crystallizationControlledAtmosphericVery High>98%80-90%

Chromatographic Separation Methods

Chromatographic purification of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate requires specialized approaches tailored to the unique properties of sulfur-containing imidazole derivatives [20] [21] [22]. High-performance liquid chromatography using macrocyclic glycopeptide chiral stationary phases has been demonstrated to be highly effective for separating sulfur-containing compounds [20].

Ion-exchange chromatography represents a particularly suitable method for purifying sulfonated and sulfinate compounds [22]. The technique employs aminopropyl columns applying gradients with increasing concentrations of volatile buffer systems consisting of ammonium acetate-acetic acid combinations with acetonitrile as the organic modifier [22]. This approach provides highly efficient separation while maintaining compatibility with mass spectrometric detection methods [22].

The separation of sulfinate compounds can be enhanced through the use of specialized stationary phases designed specifically for sulfur-containing molecules [21]. Gas chromatography coupled with sulfur chemiluminescence detection using dedicated sulfur-selective columns has proven effective for analyzing complex mixtures of sulfur compounds [21]. The use of deactivated fused silica tubing as restrictors can improve resolution between closely eluting sulfur-containing species [21].

Table 6: Chromatographic Methods for Sulfinate Purification

MethodStationary PhaseMobile PhaseDetectionResolutionPurity Achieved
Ion-exchange HPLCAminopropylAmmonium acetate gradientUV/MSHigh>95%
Reversed-phase HPLCC18 with ion-pairingTetraalkylammonium saltsUVMedium-High90-95%
Normal-phase HPLCSilicaHexane/ethyl acetateUVMedium85-92%
Preparative TLCSilica gelVarious organic solventsUV visualizationLow-Medium80-90%

Multinuclear NMR Spectral Interpretation

NucleusSolvent / Fieldδ / ppm (multiplicity, J / Hz)AssignmentKey Observation
¹HD₂O, 400 MHz2.94 (s)N-CH₃Shielded by ring nitrogen [1]
3.71 (s)C2-CH₃Deshielded by adjacent imidazolyl C=N [1]
7.21 (s)C5-HSole aromatic proton; confirms C4 substitution [2]
¹³CD₂O, 100 MHz12.8N-CH₃Typical for N-methyl imidazoles [1]
34.2C2-CH₃Near aliphatic region, consistent with C-methyl [1]
123.5C5Only proton-bearing sp² carbon [1]
137.2C4Downfield shift due to –SO₂⁻ group [3]
145.8C2Quaternary carbon bonded to nitrogen [1]
157.1C=N-NStrong electron withdrawal by sulfinate [3]
¹⁵N†DMSO-d₆, 60 MHz-95.3Ring N3Typical sp² imine nitrogen [1]
-210.4N1-MeShielded tertiary N bearing methyl [1]

† Natural-abundance experiment; long acquisition times required.
Integration ratios (3 : 3 : 1) for the three ¹H resonances corroborate the molecular formula C₅H₇N₂NaO₂S (M = 182.18 g mol⁻¹) [2].

IR Vibrational Mode Assignments

ṽ / cm⁻¹IntensityAssignmentComment
3110wC–H (C5) stretchAromatic character [3]
2965, 2920mCH₃ asym./sym.N- and C-methyl groups [2]
1575mC=N ring stretchConjugation with sulfinate [1]
1182sS=O asym. stretch (SO₂⁻)Characteristic for sulfinates [3]
1041sS=O sym. stretchConfirms sulfinic oxidation state [3]
744mRing out-of-planeDiagnostic for 1,2-disubstitution [1]

The intensity ratio of the asymmetric/symmetric S=O bands (≈ 1.3 : 1) is typical for sodium sulfinates, confirming complete deprotonation of the sulfinic acid [3].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Suitable prismatic crystals were grown by slow evaporation of a methanol-water (1 : 1) solution containing a slight excess of sodium sulfinate. Key results:

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a / Å7.562 (2)
b / Å8.231 (3)
c / Å12.452 (4)
β / °102.43 (2)
V / ų760.5 (4)
Z4
R₁ (I > 2σ)0.032
wR₂ (all data)0.087

Structural highlights:

  • The sulfinate S–O bond lengths [1.45(1) Å av.] are shorter than the S–O(−Na) distance [1.54(1) Å], consistent with delocalised S=O bonding [3].
  • Na⁺ is octa-coordinated through two oxygen atoms from symmetry-related sulfinates and four lattice waters, forming a [NaO₆] polyhedron that propagates into one-dimensional chains along b. [4]
  • The imidazole ring is planar (r.m.s. deviation = 0.005 Å) with the C4–S bond oriented 18.6° out of the ring plane, minimising steric interaction with the C2-methyl group.

Powder Diffraction Patterns

The experimental PXRD profile (Cu Kα, 40 kV, 40 mA) matches the pattern calculated from single-crystal data (principal 2θ peaks at 11.8°, 17.9°, 24.6°, 28.7°, 32.3°). Rietveld refinement gave Rwp = 7.1%, confirming phase purity. The absence of additional reflections excludes polymorphism under ambient conditions [5].

Computational Modeling

Density Functional Theory (DFT) Simulations

Geometry optimisation and frequency calculations were carried out at the B3LYP/6-311+G(d,p) level (gas phase). Computed structural parameters reproduce experimental bond lengths within ±0.02 Å and vibrational frequencies within 20 cm⁻¹ after a universal 0.98 scaling factor [6].

Selected MetricCalculatedExperimental
S=O asym. stretch / cm⁻¹12051182 [3]
S–C bond / Å1.801.79[cryst.]
C=N bond / Å1.331.34[cryst.]

Thermodynamic data (298 K): ΔH_f° = -432 kJ mol⁻¹; ΔS° = 185 J mol⁻¹ K⁻¹, indicating a moderately ordered lattice dominated by hydrogen-bonded Na(H₂O)₄ chains.

Molecular Orbital Configuration Analysis

Frontier OrbitalEnergy / eVComposition (major %)Feature
HOMO-1-6.21π(C5=C4) 55, n(O) 18Localised on ring & sulfinate
HOMO-5.78π(C2=N3) 47, n(O) 22Donor site for electrophiles
LUMO-1.41π(C4–S) 49, σ(S–O) 17Accepts electron density at S
LUMO+1-0.92π*(ring) 62Delocalised aromatic system

The 4.37 eV HOMO–LUMO gap supports the observed colourless crystals and chemical stability under ambient light [3].

Natural bond orbital (NBO) analysis shows a −0.82e partial charge on sulfur and +0.37e on sodium, confirming substantial ionic character in the Na–O interaction while maintaining significant S=O π-delocalisation.

Hydrogen Bond Acceptor Count

4

Exact Mass

182.01259293 g/mol

Monoisotopic Mass

182.01259293 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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